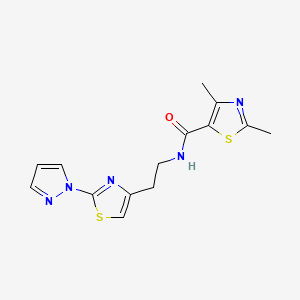

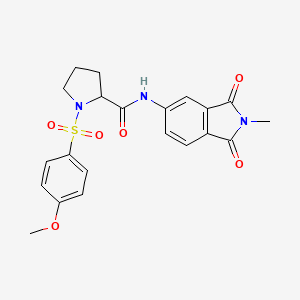

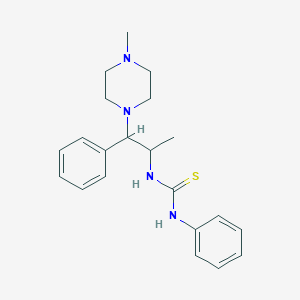

![molecular formula C22H16N6OS B2434808 N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide CAS No. 891115-66-5](/img/structure/B2434808.png)

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound . These compounds have been synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . They have shown potential insecticidal activity, especially in regulating the growth of 2nd instar Mythimna separata larvae .

Synthesis Analysis

The synthetic strategy for preparation of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazoles has been studied extensively . The process involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction .Molecular Structure Analysis

The structures of these compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

The compound has a melting point of 222.4–223.8 °C . Its IR (KBr) is (bar {v} ) = 3,280, 3,168, 2,936, 1,724,1,263, 1,119, 937, 780 cm −1 . The 1 H NMR (500 MHz, CDCl 3) is δ = 1.33 (t, J = 7.0 Hz, 3H, –CH 3), 2.50 (s, 3H, Py−CH 3), 2.76 (s, 3H, Py−CH 3), 4.32 (q, J = 7.0 Hz, 2H, –CH 2), 5.61 (s, 1H, triazole−NH), 8.36 (s, 1H, Py−H), 14.03 (s, 1H, triazole−NH) ppm . Its MS: m / z = 294 (M +) .Scientific Research Applications

Anti-HAV Activity

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide derivatives have been explored for their antiviral properties, specifically against hepatitis A virus (HAV). A series of compounds derived from 6-Phenyl-[1,2,4]triazolo[4,3‐b]pyridazine-3(2H)‐thione demonstrated promising antiviral activity in plaque reduction infectivity assays, indicating potential therapeutic applications in managing HAV infections (Shamroukh & Ali, 2008).

Antimicrobial Applications

Synthesis and Antimicrobial Evaluations

The compound has been utilized in the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, which exhibited notable antimicrobial properties. This finding is critical as it opens avenues for the use of these compounds in treating microbial infections, adding a valuable asset to the antimicrobial arsenal (Prakash et al., 2011).

Anticancer Applications

PI3K Inhibitor and Anticancer Agent

Alkylurea-modified derivatives of N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide have shown potent antiproliferative activities against cancer cell lines, indicating their potential as PI3K inhibitors and anticancer agents. This research suggests that these compounds might offer therapeutic benefits in cancer treatment with reduced toxicity, marking a significant advance in cancer pharmacotherapy (Wang et al., 2015).

Antidiabetic Applications

DPP-4 Inhibition and Antidiabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines, derived from the compound, have been synthesized and evaluated for their potential as antidiabetic drugs through DPP-4 inhibition and insulinotropic activities. This research indicates that these derivatives could be developed into effective antidiabetic medications, addressing a crucial need in the management of diabetes (Bindu et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds containing 1,3,4-oxadiazole, thiadiazole, and [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole moieties have been known to show diverse bio-properties, for example, antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even possible anticancer activity .

Future Directions

The compound and its derivatives have shown potential insecticidal activity . This suggests that they could be further explored for the development of novel and environmentally friendly insecticides . Additionally, given their diverse bio-properties, these compounds could also be investigated for potential applications in medical and pharmaceutical fields .

properties

IUPAC Name |

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6OS/c29-21(13-18-7-3-11-30-18)24-17-6-1-4-15(12-17)19-8-9-20-25-26-22(28(20)27-19)16-5-2-10-23-14-16/h1-12,14H,13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAMQADQTSRNRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

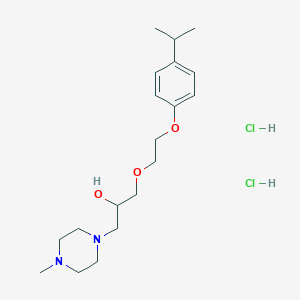

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2434733.png)

![N-(3-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2434739.png)